Clofarabine triphosphate

描述

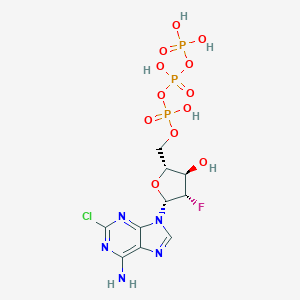

氯法拉滨-5'-三磷酸是氯法拉滨的磷酸化衍生物,氯法拉滨是一种第二代嘌呤核苷类似物。它主要以其强大的抗肿瘤活性而闻名,特别是在治疗急性淋巴细胞白血病方面。氯法拉滨-5'-三磷酸是活性代谢物,通过掺入DNA并抑制核糖核苷酸还原酶来抑制DNA合成 .

准备方法

合成路线和反应条件: 氯法拉滨-5'-三磷酸的合成涉及氯法拉滨的磷酸化。该过程通常包括以下步骤:

磷酸化: 氯法拉滨首先在碱的存在下,使用磷酸化试剂(如氧氯化磷)磷酸化为氯法拉滨-5'-单磷酸。

进一步磷酸化: 然后在受控条件下,使用焦磷酸供体(如三磷酸腺苷 (ATP) 或其他磷酸化试剂)将单磷酸进一步磷酸化为二磷酸,最后为三磷酸.

工业生产方法: 氯法拉滨-5'-三磷酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以最大限度地提高产量和纯度。高效液相色谱 (HPLC) 通常用于纯化和质量控制 .

化学反应分析

反应类型: 氯法拉滨-5'-三磷酸经历几种类型的化学反应,包括:

掺入DNA: 它与内源性脱氧核糖核苷酸三磷酸竞争掺入DNA,导致链终止。

抑制核糖核苷酸还原酶: 它抑制核糖核苷酸还原酶,减少用于DNA合成的脱氧核糖核苷酸三磷酸库.

常用试剂和条件:

磷酸化试剂: 氧氯化磷,三磷酸腺苷。

碱: 三乙胺,吡啶。

溶剂: 二甲基甲酰胺,乙腈。

主要产品:

科学研究应用

氯法拉滨-5'-三磷酸具有广泛的科学研究应用:

化学: 用作研究DNA合成和修复机制的工具。

生物学: 研究其对细胞代谢和核苷酸库的影响。

医学: 主要用于治疗急性淋巴细胞白血病和其他血液系统恶性肿瘤。 .

工业: 用于开发新的抗肿瘤药物和药物发现研究.

作用机制

氯法拉滨-5'-三磷酸通过多种机制发挥作用:

抑制DNA合成: 它掺入DNA,导致链终止。

抑制核糖核苷酸还原酶: 它减少了脱氧核糖核苷酸三磷酸库,而脱氧核糖核苷酸三磷酸对于DNA合成至关重要。

诱导细胞凋亡: 掺入DNA和抑制核糖核苷酸还原酶导致DNA损伤和细胞凋亡

相似化合物的比较

氯法拉滨-5'-三磷酸与其他核苷类似物(如氟达拉滨和克拉屈滨)进行比较:

氟达拉滨: 与氯法拉滨类似,氟达拉滨是一种嘌呤核苷类似物,可抑制DNA合成。氯法拉滨在糖部分有一个卤素,使其更耐降解。

独特性: 氯法拉滨-5'-三磷酸独特的结构,带有卤素取代,与其他核苷类似物相比提供了更高的稳定性和效力。这使得它在治疗某些类型的白血病方面特别有效 .

类似化合物:

- 氟达拉滨

- 克拉屈滨

- 奈拉滨

生物活性

Clofarabine triphosphate (Clofarabine-TP) is an active metabolite of clofarabine, a second-generation nucleoside analog primarily used in treating acute leukemias. Its biological activity is characterized by several mechanisms that contribute to its anticancer effects, particularly through the inhibition of DNA synthesis and repair.

Clofarabine-TP exerts its cytotoxic effects through multiple pathways:

- Inhibition of DNA Polymerases : Clofarabine-TP inhibits DNA polymerase α and ε, which are essential for DNA replication and repair. This inhibition leads to the termination of DNA chain elongation and prevents proper DNA synthesis .

- Inhibition of Ribonucleotide Reductase (RNR) : Clofarabine-TP also inhibits RNR, an enzyme critical for synthesizing deoxynucleotides from ribonucleotides. This action results in a depletion of the intracellular deoxynucleotide triphosphate (dNTP) pool, particularly affecting dCTP levels, which is crucial for DNA synthesis .

- Induction of Apoptosis : The incorporation of clofarabine-TP into DNA can trigger apoptotic pathways by releasing pro-apoptotic factors such as cytochrome c from mitochondria, leading to programmed cell death even in non-proliferating cells .

- Self-Potentiation : Clofarabine-TP enhances its own incorporation into DNA by depleting the dNTP pool, thereby increasing its effectiveness as a competitive inhibitor of DNA synthesis .

Pharmacokinetics and Dynamics

The pharmacokinetic profile of clofarabine-TP shows significant retention within leukemic cells. Studies indicate that clofarabine-TP concentrations can remain above half of their initial levels for up to 24 hours post-administration, suggesting prolonged activity against leukemia cells .

Table 1: Summary of Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Clearance | 28.8 L/h/m² |

| Volume of Distribution | 172 L/m² |

| Terminal Half-Life | 5.2 hours |

| Retention in Leukemic Blasts | >50% at 24 hours |

Clinical Efficacy

Clinical studies have demonstrated the efficacy of clofarabine in various forms of acute leukemia:

- Acute Lymphoblastic Leukemia (ALL) : In pediatric patients with relapsed or refractory ALL, clofarabine has shown a significant response rate, with complete remission achieved in a notable percentage of cases following treatment with clofarabine alone or in combination with other agents like cytarabine .

- Acute Myeloid Leukemia (AML) : In adult populations, clofarabine has been effective in treating relapsed AML, with studies reporting overall response rates as high as 48% when combined with other chemotherapeutic agents .

Case Study: Phase I/II Trials

In a phase I/II study involving 32 patients with relapsed acute leukemia:

属性

IUPAC Name |

[[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClFN5O12P3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(18)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6,9,18H,1H2,(H,22,23)(H,24,25)(H2,13,15,16)(H2,19,20,21)/t3-,4+,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZCVFJUTWHERD-AYQXTPAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432746 | |

| Record name | CLOFARABINE TRIPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134646-41-6 | |

| Record name | CLOFARABINE TRIPHOSPHATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofarabine triphosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPJ8ZV99ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Clofarabine triphosphate (Cl-F-ara-ATP) primarily targets human ribonucleotide reductase (RNR) []. This enzyme is crucial for converting ribonucleotides to deoxyribonucleotides, essential building blocks for DNA synthesis. Cl-F-ara-ATP inhibits RNR, leading to a depletion of deoxyribonucleotides and ultimately inhibiting DNA synthesis [, ]. This inhibition of DNA synthesis triggers apoptosis, effectively killing rapidly dividing cancer cells [, ].

ANone: The research papers primarily focus on the biological activity and pharmacokinetics of this compound. They do not provide detailed information about its material compatibility or stability under various conditions.

A: this compound itself does not possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting human ribonucleotide reductase (RNR) []. This inhibition mechanism underlies its application as an anti-cancer agent, particularly in treating acute leukemias [, , ].

A: Yes, computational modeling, specifically Molecular Dynamics simulations, has been employed to understand the interaction between clofarabine and potential drug delivery systems like dendrimers []. These simulations help elucidate the molecular basis for the different interactions observed between clofarabine and various dendrimer structures.

A: While the provided information doesn't directly address the stability of this compound, research highlights the importance of its intracellular accumulation for therapeutic efficacy []. This suggests that strategies to enhance its stability and delivery within cells are crucial. Currently, clofarabine, the prodrug of this compound, is formulated for intravenous administration [, , ].

ANone: The research abstracts primarily focus on the biological and clinical aspects of this compound. They do not provide specific information on SHE (Safety, Health, and Environment) regulations.

A: this compound exhibits potent in vitro activity against various leukemia cell lines, effectively inhibiting DNA synthesis and inducing apoptosis [, , ]. In vivo studies, particularly clinical trials, have demonstrated promising clinical responses in patients with relapsed or refractory acute leukemias, including AML, ALL, and MDS [, , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。